molecular formula C18H13FN2S B2842636 2-Benzyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole CAS No. 881991-68-0

2-Benzyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole

Cat. No. B2842636
CAS RN: 881991-68-0
M. Wt: 308.37
InChI Key: PTWLEUUXDSCHHA-UHFFFAOYSA-N
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Description

“2-Benzyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole” is a chemical compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles . The imidazothiadiazole and bromophenyl rings are individually almost planar .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of imidazothiadiazole and bromophenyl rings . These rings are individually almost planar, with maximum deviations of 0.0215 (4) and 0.0044 (4) Å, respectively, and are inclined at an angle of 27.34” (3)° with respect to each other .

Scientific Research Applications

Antiproliferative Activity

This compound has shown broad-spectrum antiproliferative activity against a panel of 55 cell lines of nine different cancer types . Specifically, compounds 1d and 1e, which possess a terminal arylamide moiety, exerted superior potencies than Sorafenib, a standard drug, against different cancer cell lines .

Anticancer Activity

The compound has shown potential anticancer activity. For instance, it was found to be more potent than Sorafenib against UO-31 renal cancer cell line and MCF7 breast cancer cell line . It also showed higher potency against COLO 205 colon cancer cell line .

Antiviral Activity

Indole derivatives, which share a similar structure with the compound , have been found to possess various biological activities, including antiviral activity . While specific studies on “2-Benzyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole” are not available, it’s plausible that it may also exhibit antiviral properties.

Anti-inflammatory Activity

Again, while specific studies on “2-Benzyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole” are not available, indole derivatives have been found to possess anti-inflammatory activity . Given the structural similarities, it’s possible that this compound may also exhibit anti-inflammatory properties.

Antioxidant Activity

Indole derivatives have been found to possess antioxidant activity . Given the structural similarities, it’s possible that “2-Benzyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole” may also exhibit antioxidant properties.

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial activity . Given the structural similarities, it’s possible that “2-Benzyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole” may also exhibit antimicrobial properties.

Future Directions

The future directions for this compound could involve further investigation into its potential as a chemotherapeutic agent . Additionally, it could be used as a scaffold in the acquisition of positive allosteric modulators of the GABA-A receptor with enhanced metabolic stability and reduced potential for hepatotoxicity .

properties

IUPAC Name

2-benzyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2S/c19-15-8-6-14(7-9-15)17-12-21-11-16(22-18(21)20-17)10-13-4-2-1-3-5-13/h1-9,11-12H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWLEUUXDSCHHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CN3C=C(N=C3S2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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